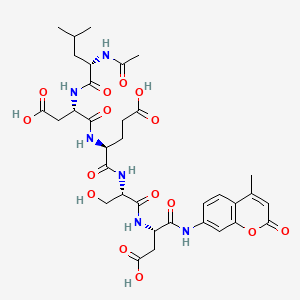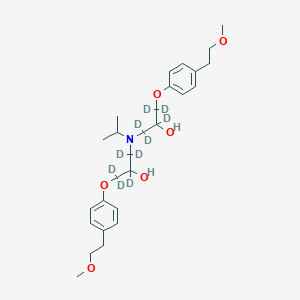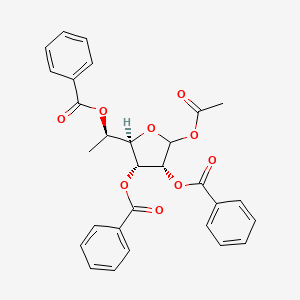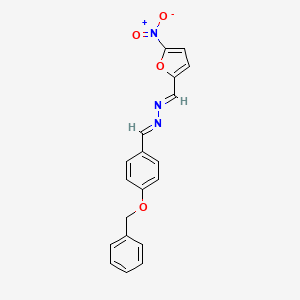
Antitrypanosomal agent 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 17 typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates to form a pyrazole ester intermediate.
Aromatization: The intermediate undergoes aromatization to form a stable aromatic compound.
S-Methylation: The aromatic compound is then subjected to S-methylation to introduce a methylsulfonyl group.
Oxidation: The methylsulfonyl compound is oxidized to form the desired product.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Antitrypanosomal agent 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions to revert to its original state.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal agent 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: The compound is studied for its effects on Trypanosoma parasites and its potential as a therapeutic agent.
Medicine: It is being investigated for its potential to treat HAT and other trypanosomiasis-related diseases.
Wirkmechanismus
The mechanism of action of Antitrypanosomal agent 17 involves targeting specific molecular pathways in Trypanosoma parasites. The compound interferes with the parasite’s ability to replicate and survive by inhibiting key enzymes and disrupting cellular processes. Molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for parasite survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melarsoprol: An arsenic-based compound used to treat late-stage HAT.
Pentamidine: An antimicrobial medication used to treat early-stage HAT.
Nifurtimox: A nitrofuran-based drug used in combination with eflornithine for HAT treatment.
Uniqueness
Antitrypanosomal agent 17 stands out due to its high potency, low toxicity, and favorable pharmacokinetic properties. Unlike some of the existing treatments, it has shown minimal side effects and high efficacy in preclinical studies .
Eigenschaften
Molekularformel |
C19H15N3O4 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H15N3O4/c23-22(24)19-11-10-18(26-19)13-21-20-12-15-6-8-17(9-7-15)25-14-16-4-2-1-3-5-16/h1-13H,14H2/b20-12+,21-13+ |
InChI-Schlüssel |
FGRQIGUVFRWVHP-ZIOPAAQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


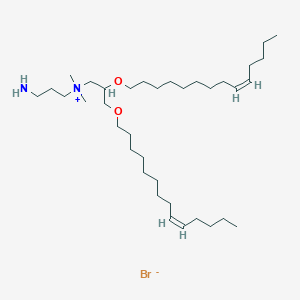

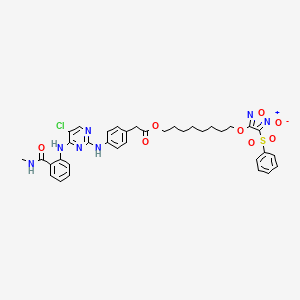

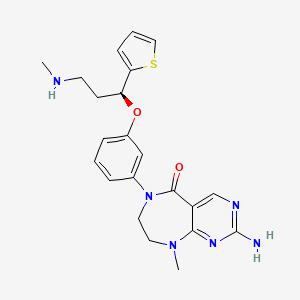
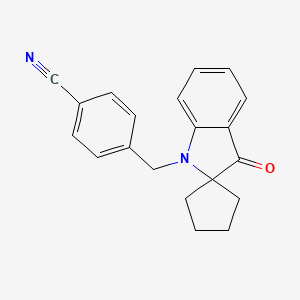
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
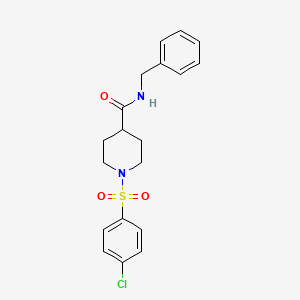
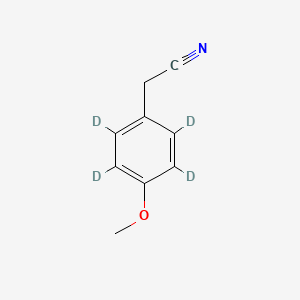
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
